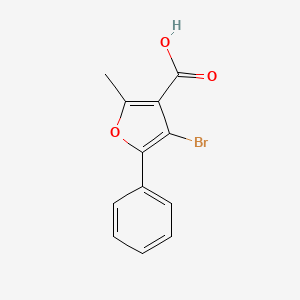

4-Bromo-2-methyl-5-phenyl-3-furoic acid

Description

Properties

IUPAC Name |

4-bromo-2-methyl-5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c1-7-9(12(14)15)10(13)11(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOVIJLDVUQSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Furan Derivatives

Method Overview:

The initial step involves selective bromination of the furan ring, which is crucial for introducing the bromine atom at the desired position. According to Vulcanchem, bromination is typically achieved using elemental bromine in a suitable solvent such as acetic acid or carbon disulfide under controlled conditions to prevent over-bromination. The reaction generally proceeds at room temperature or slightly elevated temperatures, with careful control to ensure regioselectivity.

- Bromination of 2-methyl-5-phenylfuran yields 2-bromo-5-methyl-phenylfuran with high regioselectivity when bromine is used in excess or under optimized conditions (Vulcanchem).

- The reaction's selectivity depends on the electronic effects of substituents, with the phenyl group directing bromination to the 4-position.

| Parameter | Typical Range | Reference |

|---|---|---|

| Brominating agent | Bromine (Br₂) | |

| Solvent | Acetic acid, carbon disulfide | |

| Temperature | Room temperature to 25°C | |

| Reaction time | 1-4 hours |

Method Overview:

Following bromination, the next step is the introduction of the carboxylic acid group at the 3-position of the furan ring. This is often achieved via directed lithiation or metal-halogen exchange followed by carbonation.

- Lithiation at the 3-position, followed by CO₂ quenching, yields 3-furoic acid derivatives.

- Alternatively, metal-halogen exchange using n-butyllithium at low temperatures, then bubbling CO₂, provides the carboxylate intermediate, which upon acid work-up yields the desired furoic acid.

| Parameter | Typical Range | Reference |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | -78°C | |

| CO₂ pressure | Atmospheric or slightly elevated |

- The process yields 4-bromo-2-methyl-5-phenyl-3-furoic acid with high purity, provided the reaction is carefully controlled to prevent side reactions.

Halogenation via Decarboxylative Halogenation

Method Overview:

An alternative route involves decarboxylative halogenation, where the carboxylic acid precursor undergoes halogenation at the aromatic or heteroaromatic ring, often mediated by halogenating agents such as bromine or N-bromosuccinimide (NBS).

- Decarboxylative bromination can be achieved using N-bromosuccinimide in the presence of radical initiators under mild conditions, leading to brominated furans with high yields (ACS Chem Rev).

- This method is advantageous for functionalizing already substituted furoic acids, providing a route to the target compound without harsh conditions.

| Parameter | Typical Range | Reference |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | |

| Initiator | Azobisisobutyronitrile (AIBN) | |

| Solvent | Acetonitrile or dichloromethane | |

| Temperature | 60-80°C | |

| Reaction time | 4-8 hours |

Friedel-Crafts Acylation and Subsequent Bromination

Method Overview:

Another approach involves Friedel-Crafts acylation of the furan ring to introduce the phenyl and methyl groups, followed by bromination at the desired position.

- The acylation is catalyzed by aluminum chloride, with subsequent bromination at the 4-position using elemental bromine.

- The process requires careful control of temperature to prevent polybromination or ring degradation.

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Aluminum chloride | |

| Brominating agent | Bromine | |

| Temperature | 0-10°C during bromination |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-phenyl-3-furoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 4-azido-2-methyl-5-phenyl-3-furoic acid or 4-thiocyanato-2-methyl-5-phenyl-3-furoic acid.

Oxidation: Formation of 4-bromo-2-methyl-5-phenylfuran-3-one.

Reduction: Formation of 4-bromo-2-methyl-5-phenyl-3-furanol.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in 4-Bromo-2-methyl-5-phenyl-3-furoic acid due to its potential as a precursor for biologically active compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of furoic acid exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested for their cytotoxic effects on various cancer cell lines. A study demonstrated that certain furan derivatives led to G2 phase cell cycle arrest in A549 lung cancer cells, suggesting that modifications to the furan ring can enhance biological activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | A549 (lung) | 6.7 | G2 phase arrest |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | MAC16 (colon) | 0.030 | Induction of caspase-independent cell death |

Material Science Applications

This compound serves as an important building block in the synthesis of polymers and materials.

Case Study: Biodegradable Polymers

The compound can be utilized in the production of biodegradable plastics through its conversion into furan-based monomers. These monomers are essential for creating sustainable materials that can replace petroleum-derived plastics. Research has shown that furan derivatives can be polymerized to form polyesters with favorable mechanical properties .

| Material | Source | Properties |

|---|---|---|

| Polyethylene furandicarboxylate | Derived from this compound | Biodegradable, high tensile strength |

| Furan-based polyesters | Synthesized from furan derivatives | Good thermal stability, low toxicity |

Organic Synthesis Applications

In organic synthesis, this compound is used as an intermediate for various chemical reactions.

Case Study: Halogenation Reactions

The compound can undergo halogenation reactions to yield more reactive intermediates suitable for further transformations. For example, bromination reactions have been studied extensively, demonstrating efficient pathways to synthesize other functionalized furan derivatives .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Bromination | 5-Bromo derivative | 55 |

| Esterification | Methyl ester of furoic acid | 80 |

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-phenyl-3-furoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Substituent Effects: Bromine and Methyl Groups

- 4-Bromomethylbenzoic Acid (): Unlike the furan backbone, this benzoic acid derivative features a brominated methyl group on a benzene ring. The bromine here may enhance electrophilic substitution reactivity, while the carboxylic acid group contributes to acidity (pKa ~4.2 for benzoic acids).

- (4-Bromo-5-methylthiophen-2-yl)boronic Acid () : Replacing the furan with a thiophene ring increases electron density due to sulfur’s polarizability, which could improve participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The boronic acid group offers distinct reactivity compared to the carboxylic acid in the target compound, enabling applications in bioconjugation or materials synthesis .

Heterocycle Modifications

- 2-(4-(tert-Butyl)phenyl)-5-oxotetrahydrofuran-3-carboxylic Acid () : The tetrahydrofuran (THF) ring here is saturated, reducing aromaticity and increasing conformational flexibility. The tert-butyl group introduces steric bulk, which may hinder crystallization or intermolecular interactions compared to the planar phenyl group in the target compound .

- 6-Bromo-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic Acid (): The quinoline-furan hybrid system expands conjugation, likely lowering solubility in polar solvents.

Functional Group Comparisons

- 4-Bromophenol (): The phenolic -OH group is more acidic (pKa ~9-10) than the carboxylic acid in the target compound (pKa ~2-3). Bromine’s position para to the -OH in 4-bromophenol directs electrophilic attacks, whereas in the furan derivative, bromine may deactivate the ring toward electrophiles .

Physicochemical and Reactivity Profiles

While exact data (e.g., melting points, solubility) for the target compound are unavailable, trends can be inferred:

- Molecular Weight and Polarity : The bromine and phenyl groups increase molecular weight (~275-300 g/mol estimated) and lipophilicity compared to simpler furan carboxylic acids.

- Reactivity : The carboxylic acid enables esterification or amidation, while the bromine may facilitate nucleophilic substitution (e.g., Suzuki coupling if paired with a boronic acid). The methyl group could slow reactions at the 2-position due to steric hindrance.

Biological Activity

Overview

4-Bromo-2-methyl-5-phenyl-3-furoic acid is an organic compound classified as a furan derivative, characterized by its unique molecular structure that includes bromine, methyl, and phenyl substituents. Its molecular formula is CHBrO. This compound has garnered attention in the pharmaceutical and chemical research fields due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the bromination of 2-methyl-5-phenylfuran-3-carboxylic acid, often using bromine in acetic acid as a brominating agent. This process is conducted under controlled conditions to ensure selective bromination at the desired position on the furan ring.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 281.1 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms that involve interference with microbial metabolic pathways or enzyme activities. Specific studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Pathways : The compound may modulate various signaling pathways that regulate cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, with an IC value of approximately 30 µM after 48 hours of treatment .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Bromo-5-fluoropyridine | Moderate | Low |

| 4-Bromo-3-formyl-N-phenylfuranone | Low | High |

Q & A

Basic: What synthetic routes are available for preparing 4-Bromo-2-methyl-5-phenyl-3-furoic acid, and how can computational methods optimize these pathways?

Answer:

Synthesis typically involves bromination of a pre-functionalized furoic acid scaffold or coupling reactions introducing the phenyl and methyl groups. For example, bromination of 2-methyl-5-phenyl-3-furoic acid derivatives using N-bromosuccinimide (NBS) in a controlled solvent system (e.g., carbon tetrachloride) may be employed. Computational reaction path search methods, such as those developed by ICReDD, can predict optimal reaction conditions by integrating quantum chemical calculations and experimental data, reducing trial-and-error approaches .

Basic: What purification strategies are recommended for isolating this compound, given its sensitivity to degradation?

Answer:

Chromatographic techniques (e.g., flash column chromatography with silica gel and ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are common. Storage at low temperatures (0–6°C) in inert atmospheres minimizes decomposition, as seen in analogous brominated phenylacetic acids . Purity validation via HPLC with UV detection at 254 nm ensures >95% purity, aligning with protocols for structurally related brominated carboxylic acids .

Advanced: How can substituent effects (e.g., bromine, phenyl groups) on the furoic acid core be systematically studied to predict reactivity in cross-coupling reactions?

Answer:

Density functional theory (DFT) calculations can map electron-withdrawing/donating effects of substituents on the carboxylate group’s acidity and aromatic ring’s electrophilicity. For example, bromine’s inductive effect may stabilize transition states in Suzuki-Miyaura couplings. Experimental validation using boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid ) paired with kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄) provides mechanistic insights .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:

Cross-validate data with computational predictions (e.g., NMR chemical shifts via Gaussian software) and reference databases (e.g., NIST Chemistry WebBook ). For IR, compare experimental carbonyl stretches (~1700 cm⁻¹) with analogous compounds like 5-bromo-2-fluorobenzoic acid . Contradictions may arise from solvent effects or polymorphic forms, necessitating X-ray crystallography for definitive structural confirmation .

Experimental Design: What factorial design approaches are optimal for optimizing reaction yields in brominated furoic acid syntheses?

Answer:

A 2³ factorial design evaluating temperature (25°C vs. 80°C), catalyst loading (0.5 mol% vs. 5 mol% Pd), and solvent polarity (THF vs. DMF) can identify significant variables. Response surface methodology (RSM) further refines optimal conditions. This approach mirrors methodologies used in membrane separation and reactor design studies .

Methodological Challenge: How can sensitive intermediates (e.g., boronic acid derivatives) be stabilized during multi-step syntheses involving this compound?

Answer:

Use cryogenic storage (below -20°C) for intermediates like boronic acids, as demonstrated for 4-bromo-2-fluorophenylboronic acid . In situ generation of unstable intermediates (e.g., via Grignard reactions) minimizes degradation. Stabilizing agents (e.g., BHT for radical-sensitive compounds) and inert atmosphere gloveboxes are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.